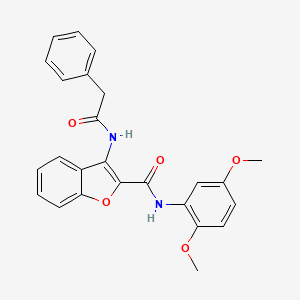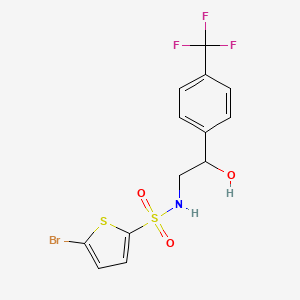
Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Applications
The synthesis of benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is an integral component in the preparation of various pharmacologically active compounds. One notable application involves the synthesis of tetrahydroisoquinolines, which serve as precursors for a range of alkaloids, including the alkaloid (+)-corlumine. This process demonstrates the compound's role in synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, showcasing its importance in producing biologically active molecules with potential therapeutic uses (Huber & Seebach, 1987).
Alkaloid Synthesis and Chemical Diversity
This compound also plays a crucial role in the synthesis of protoberberines and dibenzoquinolizine derivatives. These compounds are synthesized through selective alkylation and cyclization processes, leading to the production of various carboxylic acids and ultimately, the alkaloids alangimarine and dihydroalangimarine. This method underscores the compound's utility in creating chemically diverse structures with significant biological activities (Reimann & Grasberger, 2005).
Advanced Organic Synthesis Methods
Furthermore, this compound is involved in advanced organic synthesis methods, including the palladium-catalyzed C(sp3)-H activation/electrocyclization strategy for the synthesis of 3,4-dihydroisoquinolines. This approach facilitates the construction of 3-aryl-3,4-DHIQ from iminoBCB, showcasing the compound's role in developing novel synthetic methodologies for constructing complex molecular architectures (Chaumontet, Piccardi, & Baudoin, 2009).
Catalytic Reactions and Drug Synthesis
The compound is also integral in catalytic reactions, including iron-catalyzed ortho-alkylation of carboxamides and palladium-catalyzed benzylic C-H amidation with benzyl alcohols. These reactions highlight the versatility of this compound in facilitating the synthesis of complex molecules, potentially leading to the development of new pharmaceutical agents (Fruchey, Monks, & Cook, 2014) and (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Mécanisme D'action
Target of Action
This compound is a structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs) can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
The compound is involved in multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) .
Pharmacokinetics
The compound is known to be a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 282.34 and is stored at temperatures between 2-8°C .
Result of Action
Thiq derivatives, to which this compound belongs, are known to function as antineuroinflammatory agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect the compound’s stability . .
Propriétés
IUPAC Name |
benzyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-16-11-19(10-14-8-4-5-9-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRNCHPKDAYCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)


![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)
![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)